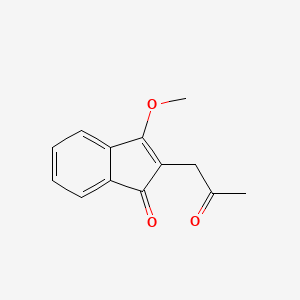
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one is an organic compound with a complex structure that includes an indene core substituted with a methoxy group and a 2-oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one typically involves the reaction of an indene derivative with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic ketone acting as both the nucleophile and solvent in an aldol reaction . This reaction can be catalyzed by prolinamide derivatives under solvent-free conditions, which promotes the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted indene derivatives.
科学的研究の応用
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Alkyl-3-hydroxy-2-oxoindoles: These compounds share a similar indene core but differ in the substituents attached to the core.
2-Isopropoxyphenyl (3-methoxy-2-oxopropyl)carbamate: This compound has a similar 2-oxopropyl group but differs in the overall structure and functional groups.
Uniqueness
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one is unique due to its specific combination of functional groups and the indene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
105379-32-6 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
3-methoxy-2-(2-oxopropyl)inden-1-one |
InChI |
InChI=1S/C13H12O3/c1-8(14)7-11-12(15)9-5-3-4-6-10(9)13(11)16-2/h3-6H,7H2,1-2H3 |
InChIキー |
GIADJVWADPGYMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C2=CC=CC=C2C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
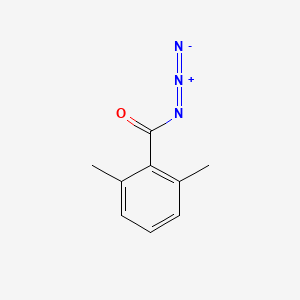
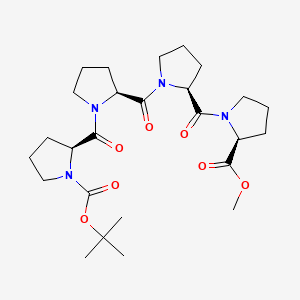
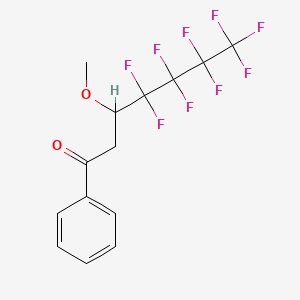
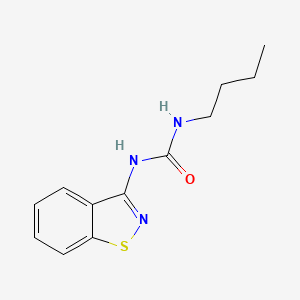

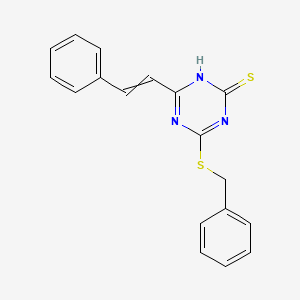

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
